molecular formula C11H15NO2 B6316155 1-(4-Hydroxyphenyl)piperidin-4-ol CAS No. 866109-91-3

1-(4-Hydroxyphenyl)piperidin-4-ol

Cat. No.: B6316155
CAS No.: 866109-91-3
M. Wt: 193.24 g/mol
InChI Key: UCWWJVDABCVIEN-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)piperidin-4-ol, also known as 4-hydroxy-1-piperidinecarboxylic acid, is a synthetic compound that is widely used in the scientific research community. It is a versatile chemical compound with a wide range of applications, including in drug development, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Bioevaluation in Medicinal Chemistry

1-(4-Hydroxyphenyl)piperidin-4-ol has been a focus in medicinal chemistry, particularly in the synthesis of novel compounds. Yadav et al. (2011) discussed the design and synthesis of new Selective Estrogen Receptor Modulators (SERMs) using chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols. The study aimed to develop potent compounds against estrogen-responsive human breast cancer cells, albeit with moderate activity, signifying the role of this compound in developing new medicinal compounds (Yadav et al., 2011).

Neuroprotective Potential

Chenard et al. (1995) identified a compound, (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, as a potent and selective N-methyl-D-aspartate (NMDA) antagonist, offering neuroprotective qualities. This compound was effective in protecting cultured hippocampal neurons from glutamate toxicity, which underlines its potential in neurological research (Chenard et al., 1995).

Conformational Analysis and NMR Characterization

In the field of chemical analysis, Zheng Jin-hong (2011) conducted a study involving NMR characteristics and conformational analysis of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl) prop-2-en-1-one derivatives, highlighting the importance of this compound in understanding molecular structures and behaviors (Zheng Jin-hong, 2011).

Molecular Structure and Synthesis in Pharmacology

Khan et al. (2013) reported on the synthesis and molecular structure of related compounds, focusing on their crystal and molecular structure, which are stabilized by hydrogen bonding and C-H…π interactions. This work is crucial in pharmacology for understanding the stability and interaction of compounds derived from this compound (Khan et al., 2013).

Properties

IUPAC Name

1-(4-hydroxyphenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-10-3-1-9(2-4-10)12-7-5-11(14)6-8-12/h1-4,11,13-14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWWJVDABCVIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

202 mg of 4-hydroxypiperidine and 448 mg of 1,4-cyclohexanedione were heated under reflux in 10 ml of ethanol and reacted for 9 hours with introducing air with a pump. During the reaction, ethanol was added as needed. After the completion of the reaction, the resultant was separated by silica gel column chromatography (n-hexane:ethyl acetate=2:1) and 0.218 g of 1-(4-hydroxyphenyl)-4-hydroxypiperidine was obtained (yield 56.48%).
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
448 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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